HAMNO

RPA Inhibition DNA Repair Small Molecule Inhibitor

HAMNO (NSC-111847) selectively targets the RPA70 N-terminal domain to block protein-protein interactions without disrupting RPA-ssDNA binding—a mechanism distinct from ATR kinase or RAD51 inhibitors. Its neutral charge and hydrophobic properties provide superior cellular permeability versus charged RPA inhibitors. HAMNO induces selective replication stress in cancer cells while sparing normal cells, making it ideal for dissecting ATR-Chk1 signaling, HR repair, and synthetic lethality in oncology research. Supplied at ≥98% HPLC purity with global B2B shipping.

Molecular Formula C17H13NO2
Molecular Weight 263.29 g/mol
CAS No. 138736-73-9
Cat. No. B1672936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHAMNO
CAS138736-73-9
SynonymsHAMNO;  CID 6335338, MLS000737724, NSC111847, NSC-111847;  NSC111847.
Molecular FormulaC17H13NO2
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=O)C2=CNC3=CC=CC=C3O
InChIInChI=1S/C17H13NO2/c19-16-10-9-12-5-1-2-6-13(12)14(16)11-18-15-7-3-4-8-17(15)20/h1-11,19-20H
InChIKeyNADCEWZYITXLKJ-KAMYIIQDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HAMNO (CAS 138736-73-9): A Selective RPA Protein-Protein Interaction Inhibitor for Targeted Cancer Replication Stress Research


HAMNO ((1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one; CAS 138736-73-9), also designated NSC-111847, is a small-molecule inhibitor of Replication Protein A (RPA) protein-protein interactions. It is a research tool widely applied in the investigation of DNA replication stress, homologous recombination repair, and synthetic lethality approaches in oncology. HAMNO selectively targets the N-terminal domain of the RPA70 subunit, distinguishing it from inhibitors that broadly block RPA-ssDNA binding or directly inhibit downstream effectors like ATR or RAD51 [1].

HAMNO vs. Alternative RPA and DNA Repair Inhibitors: Why Procurement Specifications Matter for Experimental Reproducibility


Substituting HAMNO with a generic RPA inhibitor, an ATR kinase inhibitor (e.g., VE-822), or a RAD51 inhibitor (e.g., RI-1) is scientifically invalid due to fundamental differences in mechanism of action, binding selectivity, and biological outcome. While all target DNA damage response (DDR) pathways, HAMNO uniquely inhibits RPA protein-protein interactions without abolishing RPA-ssDNA binding essential for cell viability [1]. This mechanism induces selective replication stress in cancer cells with pre-existing genomic instability, while sparing normal cells [1]. Conversely, direct ATR inhibitors block kinase activity globally, and RAD51 inhibitors disable a downstream recombinase. Furthermore, HAMNO's neutral charge and hydrophobic properties confer distinct cellular permeability and pharmacokinetic characteristics compared to charged or larger RPA inhibitors like TDRL-505 [2]. Using an unverified analog will introduce significant variability in downstream assays, including altered DNA synthesis dynamics, differential synthetic lethality with chemotherapeutics, and distinct effects on radiation response [2].

Quantitative Differentiation of HAMNO: Head-to-Head Data Against RPA, ATR, and RAD51 Inhibitors


HAMNO Inhibits RPA70 DBD-F with Higher Potency than TDRL-551 in dsDNA Unwinding Assays

HAMNO demonstrates a 2-fold improvement in potency over the RPA inhibitor TDRL-551 in an enzymatic dsDNA unwinding assay. HAMNO specifically inhibits the DNA binding domain F (DBD-F) of RPA70, which mediates protein interactions, not ssDNA binding .

RPA Inhibition DNA Repair Small Molecule Inhibitor

HAMNO Exhibits Superior Selectivity Over NSC15520: Preserves RPA-ssDNA Binding Function

Unlike the earlier RPA70 inhibitor NSC15520 (IC50 = 10 µM), HAMNO selectively inhibits the N-terminal domain (DBD-F) of RPA70 without affecting DNA binding domains A-E [1]. This preserves the essential ssDNA binding function of RPA, avoiding non-specific toxicity associated with complete RPA inactivation. HAMNO does not inhibit DBDs A-E, which are critical for RPA binding to ssDNA [1].

RPA70 Protein-Protein Interaction Selectivity

HAMNO Enhances Etoposide Cytotoxicity in HNSCC Cells: A Defined Synergy Window

HAMNO acts synergistically with the topoisomerase II inhibitor etoposide to suppress colony formation in head and neck squamous cell carcinoma (HNSCC) cell lines. The combination produces significantly greater inhibition than HAMNO alone, demonstrating a clear therapeutic window for combination studies [1].

Synthetic Lethality Chemosensitization HNSCC

HAMNO In Vivo Efficacy: Slows UMSCC11B Tumor Progression at 1 mg/kg in Xenograft Model

HAMNO demonstrates in vivo anti-tumor activity as a single agent, slowing the progression of UMSCC11B human tumor xenografts in mice at a dose of 1 mg/kg . This establishes a baseline for in vivo pharmacodynamic studies.

In Vivo Xenograft Tumor Growth Inhibition

HAMNO Lacks Radiosensitization: A Differentiator from ATR and DNA-PK Inhibitors

Despite inducing replication stress and suppressing homologous recombination repair of DSBs, HAMNO does not act as a radiosensitizer in exponentially growing or G2-phase enriched cell cultures exposed to ionizing radiation [1]. This is a critical distinction from other DDR inhibitors (e.g., ATR inhibitors like VE-822 or DNA-PK inhibitors), which typically enhance radiation-induced cell killing.

Radiosensitization DNA Damage Response Ionizing Radiation

HAMNO Shows Cytotoxicity in Platinum-Resistant Ovarian Cancer Cells: Potential Synthetic Lethality

HAMNO monotherapy demonstrates cytotoxicity in both platinum-sensitive and platinum-resistant high-grade serous ovarian cancer (HGSOC) cells [1]. High RPA1 and RPA2 protein expression correlates with platinum resistance and worse progression-free survival (PFS) in patient samples (p<0.05) [1], suggesting HAMNO could target this resistant population.

Ovarian Cancer Platinum Resistance RPA Inhibition

Precision Applications of HAMNO (CAS 138736-73-9) in Replication Stress and DNA Repair Research


Investigating RPA Protein-Protein Interactions in DNA Damage Signaling

Use HAMNO at 10-20 µM to selectively inhibit RPA70 N-terminal domain interactions, blocking ATR autophosphorylation and RPA32 Ser33 phosphorylation without disrupting RPA-ssDNA binding [1]. Ideal for dissecting the ATR-Chk1 pathway in HNSCC or other cancer cell lines under replication stress [1].

Evaluating Synthetic Lethality in Platinum-Resistant Ovarian Cancer Models

Test HAMNO as a single agent or in combination with cisplatin in HGSOC cell lines characterized for platinum sensitivity. HAMNO demonstrates cytotoxicity in both sensitive and resistant cells [2], making it a valuable tool for studying mechanisms of resistance and identifying novel combination strategies.

In Vivo Tumor Growth Inhibition in Xenograft Studies

Administer HAMNO at 1 mg/kg (i.p. or i.v.) in mouse xenograft models of HNSCC (UMSCC11B, UMSCC38) to assess tumor growth inhibition as a single agent or in combination with etoposide [3]. Use this model to evaluate pharmacodynamic markers of replication stress (e.g., γH2AX) and RPA pathway inhibition.

Differentiating Replication Stress from Radiation-Induced DNA Damage Response

Employ HAMNO in clonogenic survival assays with ionizing radiation to study the uncoupling of replication stress from radiosensitization [4]. This application allows researchers to isolate the effects of RPA inhibition on DNA synthesis and G2/M transition without confounding radiosensitization, providing a unique tool for mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for HAMNO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.